1H and 13C NMR Spectral Data Assignments for 2,4-Dichlorophenylglyoxylic Acid: A Comprehensive Elucidation Protocol
1H and 13C NMR Spectral Data Assignments for 2,4-Dichlorophenylglyoxylic Acid: A Comprehensive Elucidation Protocol
Executive Summary
2,4-Dichlorophenylglyoxylic acid (CAS: 32375-56-7) is a critical synthetic intermediate heavily utilized in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly in the synthesis of complex heterocycles and specific enzyme inhibitors. Because the biological efficacy of downstream APIs relies entirely on the regiochemistry of their precursors, rigorous structural validation is paramount.
This technical guide provides a self-validating, causality-driven methodology for the complete assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dichlorophenylglyoxylic acid. By bridging theoretical substituent effects with multidimensional NMR workflows, this whitepaper establishes a robust framework for spectral elucidation.
Theoretical Framework & Predictive Causality
The structural elucidation of 2,4-dichlorophenylglyoxylic acid requires a deep understanding of how its substituents manipulate the local magnetic environment of the phenyl ring. The molecule features two competing electronic influences:
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The Glyoxylic Acid Moiety ( α -Keto Acid): Attached at C-1, this group is highly electron-withdrawing via both inductive and resonance effects. The magnetic anisotropy of the ketone carbonyl (C-7) strongly deshields the ortho proton (H-6).
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The 2,4-Dichloro Substituents: The halogens at C-2 and C-4 exert a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R). The "heavy atom effect" of chlorine significantly deshields the ipso carbons (C-2 and C-4) while slightly shielding the para position.
According to established empirical models detailed in , these competing effects create a predictable, non-first-order spin system that can be mathematically anticipated prior to acquisition.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the NMR acquisition must be treated as a self-validating system. Poor sample preparation or improper pulse calibrations will lead to line broadening, obscuring the critical ~2.0 Hz meta-couplings required to differentiate the aromatic protons.
Step-by-Step Methodology
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Sample Preparation: Dissolve 20 mg of high-purity 2,4-dichlorophenylglyoxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is selected over CDCl 3 due to the high polarity of the α -keto acid moiety. Furthermore, DMSO strongly hydrogen-bonds with the carboxylic acid proton, slowing its chemical exchange rate and allowing it to be observed as a broad singlet rather than exchanging into the baseline.
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Probe Tuning and Matching: Tune the NMR probe to the precise Larmor frequencies of 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz).
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Causality: Exact impedance matching maximizes power transfer between the RF coil and the sample, ensuring optimal signal-to-noise ratio (SNR) and precise 90° pulse calibrations.
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Shimming: Perform automated gradient shimming followed by manual optimization of the Z, Z 2 , and Z 3 gradients.
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Causality: Correcting magnetic field inhomogeneities ensures that the linewidth at half-height is <1.0 Hz. Without this resolution, the fine meta-coupling of H-3 and H-5 will collapse into broad singlets.
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1D Acquisition Parameters:
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1 H NMR: 16 transients, 30° flip angle, 10 s relaxation delay ( D1 ). Causality: The extended D1 ensures complete T1 relaxation of all protons, guaranteeing that the integration ratios perfectly reflect the 1:1:1 stoichiometry of the aromatic protons.
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13 C NMR: 1024 transients, power-gated broadband decoupling, 2 s relaxation delay. Causality: The high number of scans compensates for the low natural abundance of 13 C and the lack of Nuclear Overhauser Effect (NOE) enhancement on the five quaternary carbons (C-1, C-2, C-4, C-7, C-8), which have exceptionally long T1 relaxation times.
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Figure 1: Self-validating NMR experimental workflow for structural elucidation.
1 H NMR Spectral Assignments
The 1 H NMR spectrum of 2,4-dichlorophenylglyoxylic acid features a classic AMX spin system for the aromatic ring, heavily perturbed by the substituents. The assignments are grounded in the principles outlined in .
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H-6 ( δ ~7.90 ppm): This proton is situated ortho to the highly electron-withdrawing glyoxylic acid group. The magnetic anisotropy of the adjacent C=O bond strongly deshields H-6, pushing it furthest downfield. It appears as a doublet due to ortho-coupling with H-5 ( 3J ≈ 8.5 Hz).
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H-3 ( δ ~7.55 ppm): Sandwiched between the two electronegative chlorine atoms at C-2 and C-4, H-3 is isolated from ortho protons. It appears as a narrow doublet due to meta-coupling with H-5 ( 4J ≈ 2.0 Hz).
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H-5 ( δ ~7.45 ppm): Located ortho to H-6 and meta to H-3, this proton splits into a doublet of doublets (dd).
Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality / Justification |
| COOH | ~13.50 | Broad Singlet (br s) | - | 1H | Highly deshielded acidic proton; broadened by chemical exchange. |
| H-6 | ~7.90 | Doublet (d) | 3J = 8.5 | 1H | Deshielded by carbonyl anisotropy; ortho-coupled to H-5. |
| H-3 | ~7.55 | Doublet (d) | 4J = 2.0 | 1H | Meta-coupled to H-5; isolated between two Cl atoms. |
| H-5 | ~7.45 | Doublet of doublets (dd) | 3J = 8.5, 4J = 2.0 | 1H | Ortho-coupled to H-6 and meta-coupled to H-3. |
13 C NMR Spectral Assignments
The 13 C NMR spectrum contains 8 distinct carbon resonances. The assignment of the quaternary carbons relies heavily on the inductive effects of the halogens and the distinct chemical shifts of the α -keto acid system.
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Carbonyls (C-7 & C-8): The ketone carbon (C-7) is highly deshielded ( δ ~186.0 ppm) due to the lack of resonance stabilization. Conversely, the carboxylic acid carbon (C-8) benefits from resonance delocalization from the hydroxyl oxygen, shifting it slightly upfield ( δ ~164.0 ppm).
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Chlorinated Carbons (C-2 & C-4): The heavy atom effect of chlorine deshields these ipso carbons into the 136–140 ppm range. C-4 is further deshielded by the para-relationship to the electron-withdrawing ketone.
Table 2: 13 C NMR Quantitative Data Summary (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality / Justification |
| C-7 | ~186.0 | Quaternary (C=O) | Ketone carbonyl; highly deshielded, lacks resonance stabilization. |
| C-8 | ~164.0 | Quaternary (C=O) | Carboxylic acid carbonyl; shielded relative to ketone via resonance. |
| C-4 | ~140.2 | Quaternary (C-Cl) | Ipso to Cl; deshielded by para-ketone group. |
| C-1 | ~139.3 | Quaternary (C-C) | Ipso to the strongly withdrawing glyoxylic acid moiety. |
| C-2 | ~136.1 | Quaternary (C-Cl) | Ipso to Cl; ortho to the ketone group. |
| C-5 | ~130.2 | Methine (CH) | Aromatic CH; meta to both Cl substituents. |
| C-3 | ~129.3 | Methine (CH) | Aromatic CH; flanked by two Cl atoms. |
| C-6 | ~128.0 | Methine (CH) | Aromatic CH; ortho to the ketone group. |
2D NMR Workflows: Validating the Spin System
To ensure absolute trustworthiness, 1D assignments must be validated using 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC is critical here because H-3 and H-6 do not share a scalar coupling pathway (they are para to each other). Therefore, COSY cannot link the entire ring.
HMBC bridges these isolated proton islands by detecting 2-bond ( 2JCH ) and 3-bond ( 3JCH ) couplings to the quaternary carbons. For example, the observation of a cross-peak between H-6 and the ketone carbonyl (C-7) definitively anchors the glyoxylic acid group to C-1.
Figure 2: Key HMBC (2J and 3J) correlation network validating the carbon backbone.
Conclusion
The structural elucidation of 2,4-dichlorophenylglyoxylic acid serves as a masterclass in applied NMR spectroscopy. By understanding the causality behind chemical shifts—specifically the interplay between the heavy atom effect of chlorine and the anisotropic deshielding of the α -keto acid—researchers can confidently assign the 1D spectra. The integration of 2D HMBC workflows acts as the final self-validating mechanism, ensuring the structural integrity of this vital pharmaceutical precursor before it is deployed in downstream synthesis.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (1978). Introduction to Spectroscopy. Semantic Scholar. URL:[Link] [1]
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Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education. URL:[Link] [2]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88209, 2,4-Dichlorophenylacetic acid (Utilized for comparative substituent effect modeling). PubChem. URL:[Link] [3]
